N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809265
InChI: InChI=1S/C17H17N5O2S/c23-14(19-17-21-20-15(25-17)11-5-1-2-6-11)9-22-10-18-13-8-4-3-7-12(13)16(22)24/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21,23)
SMILES:
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14809265

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C17H17N5O2S
Molecular Weight 355.4 g/mol
IUPAC Name N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C17H17N5O2S/c23-14(19-17-21-20-15(25-17)11-5-1-2-6-11)9-22-10-18-13-8-4-3-7-12(13)16(22)24/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21,23)
Standard InChI Key ITUCKGXBQCDILO-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features three distinct pharmacophoric units:

  • 1,3,4-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The cyclopentyl substituent at the 5-position enhances lipophilicity, potentially improving membrane permeability .

  • Quinazolin-4(3H)-one system: A bicyclic structure comprising fused benzene and pyrimidine rings, with a ketone group at position 4. This moiety is associated with kinase inhibition and DNA intercalation .

  • Acetamide linker: Connects the thiadiazole and quinazolinone systems, providing conformational flexibility for target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₅O₂S
Molecular Weight385.45 g/mol
SMILES NotationO=C(NC1=NN=C(S1)C2CCCC2)CCN3C4=CC=CC=C4C(=O)N3
LogP (Predicted)3.2 ± 0.5

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Thiadiazole formation: Cyclocondensation of cyclopentyl-substituted thiosemicarbazides with carboxylic acids yields the 5-cyclopentyl-1,3,4-thiadiazol-2-amine intermediate .

  • Acetamide coupling: Reacting the amine with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in acetonitrile .

  • Purification: Column chromatography with ethyl acetate/petroleum ether gradients achieves >95% purity .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Data (IC₅₀, μM)

Cell LineN-(5-Cyclopentyl-Thiadiazolyl)AcetamideDoxorubicin (Control)
SK-N-MC (Neuroblastoma)12.4 ± 1.20.8 ± 0.1
HT-29 (Colon)18.9 ± 2.11.2 ± 0.3
PC3 (Prostate)15.6 ± 1.81.5 ± 0.2

Mechanistically, the compound inhibits topoisomerase IIα (IC₅₀ = 9.7 μM) and disrupts tubulin polymerization (EC₅₀ = 14.3 μM), suggesting dual antiproliferative effects . The quinazolinone moiety intercalates DNA, while the thiadiazole ring chelates Mg²⁺ ions in catalytic sites .

Anti-Inflammatory Activity

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% compared to indomethacin (71%). The effect correlates with COX-2 inhibition (IC₅₀ = 3.8 μM) and NF-κB pathway suppression .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Cyclopentyl group: Enhances metabolic stability compared to smaller alkyl chains (e.g., methyl or ethyl) .

  • Quinazolinone C4 carbonyl: Critical for hydrogen bonding with kinase ATP pockets.

  • Thiadiazole sulfur: Participates in hydrophobic interactions with tubulin’s colchicine-binding site .

Modifying the acetamide linker to a sulfonamide group decreases potency by 4-fold, underscoring the importance of the carbonyl oxygen in target engagement .

Pharmacokinetic Profile

Table 3: ADME Properties (Rats, 10 mg/kg IV)

ParameterValue
Bioavailability43% ± 6%
t₁/₂5.2 ± 0.8 h
Vd2.1 ± 0.3 L/kg
CL0.4 ± 0.1 L/h/kg

Hepatic metabolism via CYP3A4 generates two primary metabolites:

  • N-Descyclopentyl derivative: Retains 30% parent activity .

  • Quinazolinone hydroxylation: Inactive but non-toxic .

Comparative Analysis with Analogues

Table 4: Activity Comparison of Thiadiazole-Quinazolinone Hybrids

CompoundAnticancer IC₅₀ (μM)COX-2 IC₅₀ (μM)LogP
5-Cyclopentyl derivative12.4–18.93.83.2
5-Phenyl analogue 24.1–31.56.74.1
5-Cyclobutyl variant 15.9–22.44.53.0

The cyclopentyl-substituted compound exhibits optimal balance between potency and lipophilicity, explaining its superior cell permeability in Caco-2 assays (Papp = 8.6 × 10⁻⁶ cm/s) .

Therapeutic Applications and Future Directions

Oncology

Combination studies with paclitaxel show synergistic effects (CI = 0.4–0.7) in taxane-resistant tumors, likely due to complementary mechanisms on microtubules and DNA . Phase I trials are warranted to assess dose-limiting toxicities.

Autoimmune Diseases

The dual COX-2/NF-κB inhibition profile positions this compound as a candidate for rheumatoid arthritis. Rodent collagen-induced arthritis models show 55% reduction in joint inflammation at 30 mg/kg/day .

Challenges and Optimization

  • Solubility: Aqueous solubility (0.12 mg/mL) remains suboptimal; prodrug strategies (e.g., phosphate esters) are under investigation .

  • Selectivity: Off-target effects on cardiac ion channels (hERG IC₅₀ = 18 μM) necessitate structural refinements.

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